

Application Notes and Protocols for Anizatrectinib (Entrectinib) in Animal Models

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Compound of Interest

Compound Name: Anizatrectinib
CAS No.: 1824664-89-2
Cat. No.: B10830844

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Note on Nomenclature: The majority of published preclinical data is available under the name "entrectinib." **Anizatrectinib** is understood to be either a synonym or a closely related compound. The following protocols are based on studies conducted with entrectinib. Researchers should verify the specific properties of their test article.

These application notes provide a comprehensive overview of the in vivo administration of **anizatrectinib** (entrectinib) in animal models, particularly focusing on neuroblastoma xenografts. The protocols and data presented are compiled from peer-reviewed research to guide scientists in designing and executing their own preclinical studies.

Data Presentation: In Vivo Dosage and Administration of Entrectinib

The following tables summarize the key parameters for the administration of entrectinib in various animal model studies.

Table 1: Single Agent Entrectinib Administration in Mouse Xenograft Models

Parameter	Details	Source
Animal Model	Nude mice with SH-SY5Y-TrkB neuroblastoma cell line xenografts	[1]
Dosage	60 mg/kg	[1][2]
Administration Route	Oral (PO)	[1]
Dosing Schedule	Twice daily (BID), 7 days/week	[1]
Vehicle	0.5% methylcellulose in water containing 1% Tween 80	[1]
Treatment Start	When average tumor size reached 0.2 cm ³	[1]
Key Findings	Significant tumor growth inhibition and prolonged event-free survival compared to vehicle. Inhibition of TrkB, PLC γ , Akt, and Erk phosphorylation in tumors.	[1]

Table 2: Combination Therapy of Entrectinib in Mouse Xenograft Models

Parameter	Details	Source
Animal Model	Nude mice with SH-SY5Y-TrkB neuroblastoma cell line xenografts	[1]
Entrectinib Dosage	7.5 mg/kg	[1]
Combination Agents	Irinotecan (0.63 mg/kg) and Temozolomide (7.5 mg/kg)	[1]
Administration Route	Oral (PO)	[1]
Dosing Schedule	Once a day, Monday through Friday	[1]
Vehicle	Saline	[1]
Key Findings	Entrectinib significantly enhanced the growth inhibition of Irinotecan-Temozolomide combination therapy and improved event-free survival.	[1][3]

Experimental Protocols

Protocol 1: Preparation of Entrectinib for Oral Administration

This protocol details the preparation of an entrectinib suspension for oral gavage in mice.

Materials:

- Entrectinib powder
- Methylcellulose (viscosity 400 cP)
- Tween 80
- Sterile water

- Stir plate and magnetic stir bar
- Water bath sonicator

Procedure:

- Prepare a 0.5% methylcellulose solution in sterile water. This often involves slowly adding the methylcellulose to heated water while stirring, followed by cooling.
- Add 1% Tween 80 to the 0.5% methylcellulose solution and mix thoroughly.
- Weigh the required amount of entrectinib powder to achieve the final desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose at a dosing volume of 10 mL/kg).
- Add the entrectinib powder to the vehicle solution.
- Stir the suspension at room temperature for 30 minutes using a magnetic stir plate.^[1]
- Sonicate the suspension in a water bath sonicator for 20 minutes to ensure homogeneity.^[1]
- This formulation should be made fresh weekly and stored appropriately.^[1]

Protocol 2: In Vivo Efficacy Study in a Neuroblastoma Xenograft Model

This protocol outlines the procedure for evaluating the antitumor activity of entrectinib in a subcutaneous neuroblastoma xenograft mouse model.

Materials and Animals:

- Immunocompromised mice (e.g., nude mice)
- SH-SY5Y-TrkB neuroblastoma cells
- Matrigel
- Entrectinib formulation (prepared as in Protocol 1)

- Vehicle control (e.g., 0.5% methylcellulose with 1% Tween 80)
- Calipers for tumor measurement
- Animal scale

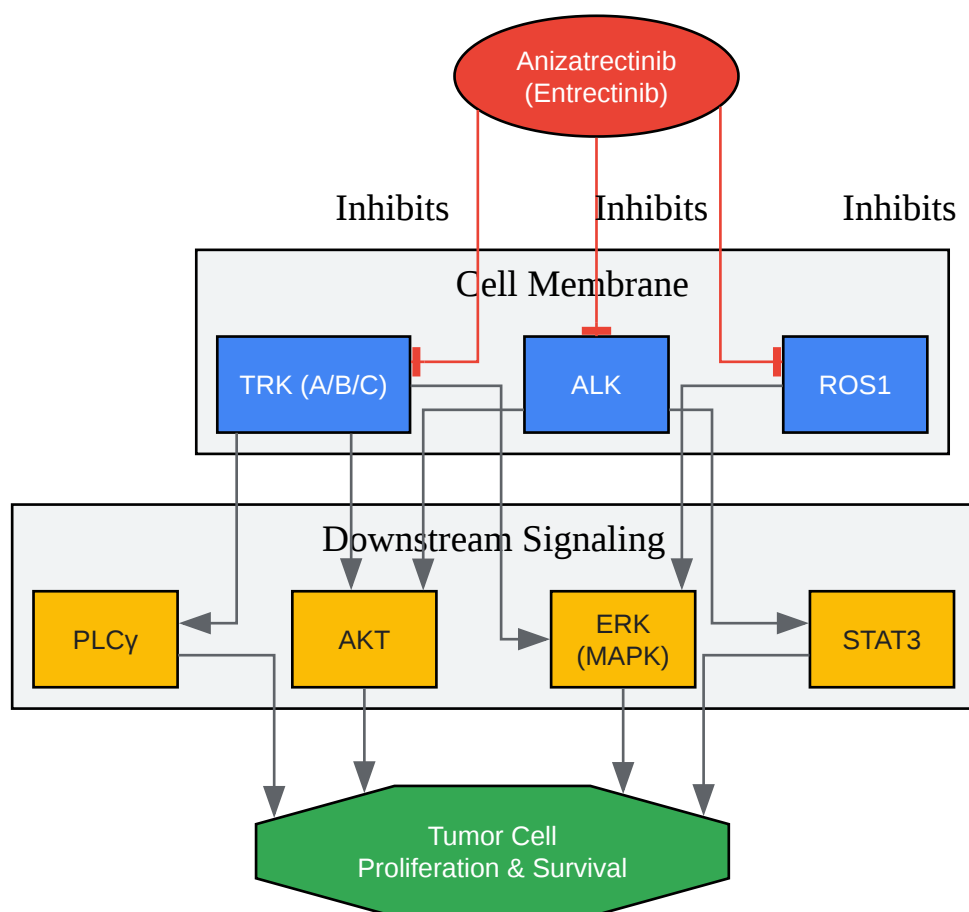
Procedure:

- Tumor Cell Implantation:
 - Harvest SH-SY5Y-TrkB cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
 - Subcutaneously inject 1×10^7 cells in a volume of 0.1 mL into the flank of each mouse.[\[1\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow.
 - Measure tumor dimensions at least twice a week using calipers.
 - Calculate tumor volume using the formula: $\text{Volume} = (0.523 \times \text{Length} \times \text{Width}^2) / 1000$.[\[1\]](#)
 - Monitor animal body weights at least twice a week to assess toxicity and adjust drug dosage accordingly.[\[1\]](#)
- Randomization and Treatment:
 - When the average tumor volume reaches approximately 0.2 cm^3 , randomize the animals into control and treatment groups.[\[1\]](#)
 - Administer entrectinib or vehicle control orally according to the predetermined dosage and schedule (e.g., 60 mg/kg, BID, 7 days/week).[\[1\]](#)
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.

- The primary endpoint is typically tumor growth inhibition. Event-free survival can also be assessed, with an event defined as tumor volume reaching a predetermined size (e.g., 3 cm³).[1]
- Pharmacodynamic Analysis (Optional):
 - At specified time points after the final dose (e.g., 1, 4, and 6 hours), a subset of animals can be euthanized.
 - Harvest tumors to analyze the inhibition of target phosphorylation (e.g., p-TrkB, p-PLC γ , p-Akt, p-Erk) by Western blot or other methods to confirm target engagement.[1]

Visualizations

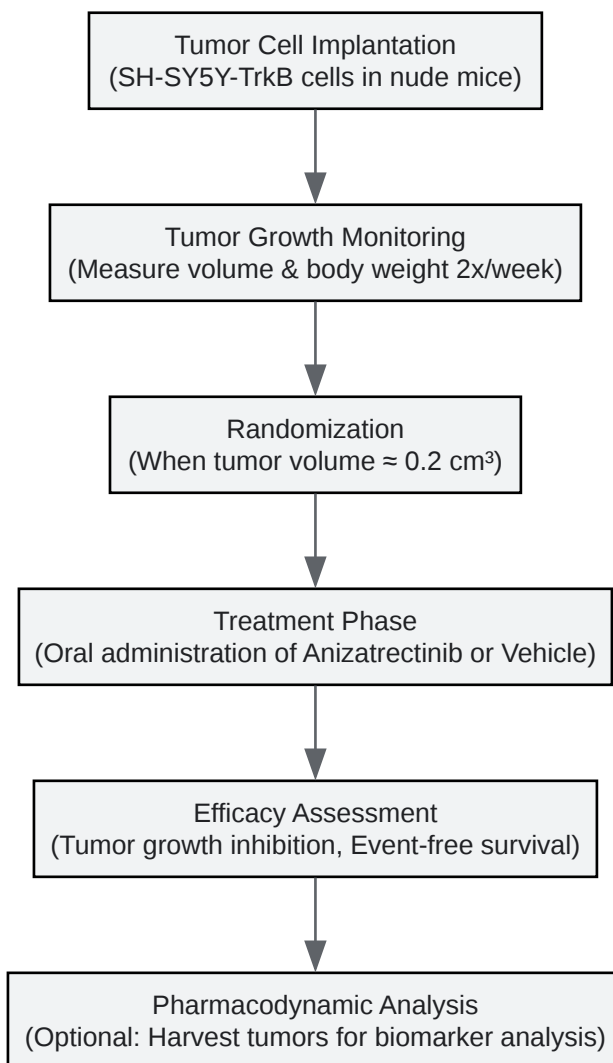
Anizatrectinib (Entrectinib) Mechanism of Action



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Caption: **Anizatreclinib** (Entrectinib) inhibits TRK, ALK, and ROS1 kinases, blocking downstream signaling pathways that drive tumor cell proliferation and survival.

Experimental Workflow for In Vivo Efficacy Study



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Caption: A typical workflow for assessing the in vivo efficacy of **anizatreclinib** in a xenograft mouse model.

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References

- [1. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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